molecular formula C13H19Cl B14339844 1-Chloro-2,6-diisopropyl-4-methylbenzene CAS No. 98184-19-1

1-Chloro-2,6-diisopropyl-4-methylbenzene

Cat. No.: B14339844
CAS No.: 98184-19-1
M. Wt: 210.74 g/mol
InChI Key: WURDTYCULJKTHQ-UHFFFAOYSA-N
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Description

1-Chloro-2,6-diisopropyl-4-methylbenzene is an organic compound with the molecular formula C₁₃H₁₉Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two isopropyl groups, and a methyl group

Preparation Methods

The synthesis of 1-Chloro-2,6-diisopropyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2,6-diisopropyl-4-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Chloro-2,6-diisopropyl-4-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropyl groups may yield 2,6-diisopropyl-4-methylbenzene-1,3-diol .

Scientific Research Applications

1-Chloro-2,6-diisopropyl-4-methylbenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers

Mechanism of Action

The mechanism by which 1-Chloro-2,6-diisopropyl-4-methylbenzene exerts its effects depends on the specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the benzene ring more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

1-Chloro-2,6-diisopropyl-4-methylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for various specialized applications.

Properties

CAS No.

98184-19-1

Molecular Formula

C13H19Cl

Molecular Weight

210.74 g/mol

IUPAC Name

2-chloro-5-methyl-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C13H19Cl/c1-8(2)11-6-10(5)7-12(9(3)4)13(11)14/h6-9H,1-5H3

InChI Key

WURDTYCULJKTHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C)Cl)C(C)C

Origin of Product

United States

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